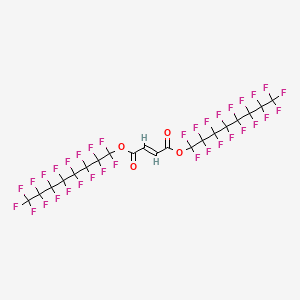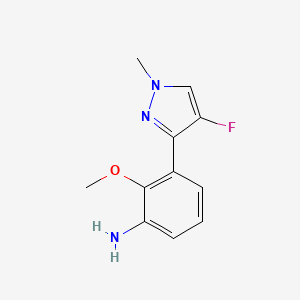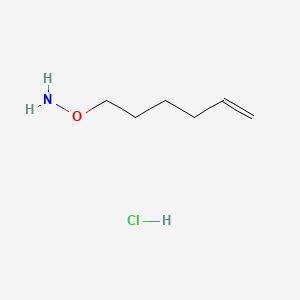
1-(2-Decyltetradecyl)-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Decyltetradecyl)-4-ethynylbenzene is an organic compound with a complex structure, characterized by a long aliphatic chain and an ethynyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decyltetradecyl)-4-ethynylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Decyltetradecyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Using reducing agents like hydrogen in the presence of a catalyst, the ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to 1-(2-Decyltetradecyl)-4-ethylbenzene.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Decyltetradecyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1-(2-Decyltetradecyl)-4-ethynylbenzene involves its interaction with molecular targets through its ethynyl and aliphatic chains. The ethynyl group can participate in π-π interactions with aromatic systems, while the long aliphatic chain provides hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, affecting its solubility, reactivity, and overall functionality .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Decyltetradecyl)-4-ethylbenzene
- 1-(2-Decyltetradecyl)-4-bromobenzene
- 1-(2-Decyltetradecyl)-4-chlorobenzene
Uniqueness
1-(2-Decyltetradecyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced material synthesis .
Propiedades
Fórmula molecular |
C32H54 |
|---|---|
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
1-(2-decyltetradecyl)-4-ethynylbenzene |
InChI |
InChI=1S/C32H54/c1-4-7-9-11-13-15-16-18-20-22-24-31(23-21-19-17-14-12-10-8-5-2)29-32-27-25-30(6-3)26-28-32/h3,25-28,31H,4-5,7-24,29H2,1-2H3 |
Clave InChI |
FHWGGZYCCJFROT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


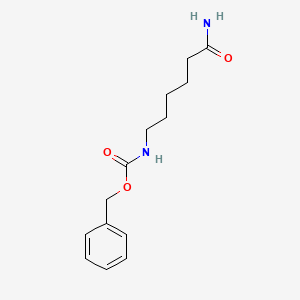
![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)
![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)
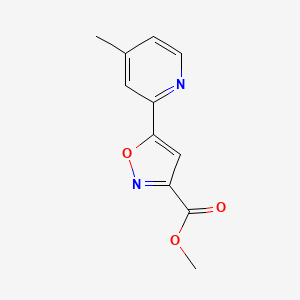
![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)


![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)


